molecular formula C17H18N4O2S B2927295 Benzo[d]thiazol-6-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone CAS No. 2034490-92-9

Benzo[d]thiazol-6-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2927295
CAS RN: 2034490-92-9
M. Wt: 342.42
InChI Key: QLCYCHDWSXXPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Thiazoles, which are organic five-aromatic ring compounds, are used to obtain free carbene particles and complexed with transition metals . The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors .


Molecular Structure Analysis

The thiazole nucleus is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used in the reaction of Stetter and benzoin condensation . They have similar chemical and physical properties to pyridine and pyrimidine .


Physical And Chemical Properties Analysis

Free thiazole is a light-yellow liquid with an odor similar to pyridine . Some of their derivatives behave similarly to the thiophene and furan .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis. Researchers have compared the inhibitory concentrations of these newly synthesized molecules with standard reference drugs. The structure-activity relationships of these derivatives, along with molecular docking studies, aim to identify potent inhibitors with enhanced anti-tubercular activity .

Cytotoxicity and Anticancer Potential

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been designed and synthesized. These compounds were screened for in vitro cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. Understanding their impact on cancer cells is crucial for potential therapeutic applications .

COX-1 Inhibition

While not a strong COX-1 inhibitor, certain benzothiazole derivatives exhibit weak inhibitory activity against cyclooxygenase-1 (COX-1). Although they don’t match the potency of standard inhibitors like indomethacin, these compounds contribute to our understanding of COX inhibition .

Antitumor and Cytotoxic Effects

Other benzothiazole-based compounds have demonstrated antitumor and cytotoxic activity. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent effects against prostate cancer cells. Such findings contribute to the development of novel therapeutic agents .

Antitubercular Potential

Compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole demonstrated excellent antitubercular activity. Understanding its mechanism of action and further optimization could lead to valuable treatments .

Safety and Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use.

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . This study provides new strategies for future research on neurodegenerative diseases complicated by depression .

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-12-14(9-19-23-12)10-20-4-6-21(7-5-20)17(22)13-2-3-15-16(8-13)24-11-18-15/h2-3,8-9,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCYCHDWSXXPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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